8-((2-hydroxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
Description
Properties
IUPAC Name |
8-(2-hydroxypropylamino)-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O4/c1-12(24)11-19-17-20-15-14(16(25)21-18(26)22(15)2)23(17)9-6-10-27-13-7-4-3-5-8-13/h3-5,7-8,12,24H,6,9-11H2,1-2H3,(H,19,20)(H,21,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDNTAUVOYZLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)NC(=O)N2C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-hydroxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. A common synthetic route might include:
Starting Material Preparation: The synthesis begins with the preparation of the purine core, which can be derived from commercially available purine derivatives.
Functional Group Introduction: The introduction of the 2-hydroxypropyl and 3-phenoxypropyl groups is achieved through nucleophilic substitution reactions. For instance, the hydroxypropyl group can be introduced using 2-chloropropanol in the presence of a base.
Amino Group Addition: The amino group is introduced via an amination reaction, often using ammonia or an amine derivative under controlled conditions.
Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions, ensuring the correct placement of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Scale-Up: Adapting laboratory-scale reactions to industrial-scale processes, ensuring safety and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-((2-hydroxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4 (Potassium permanganate).
Reducing Agents: LiAlH4, NaBH4 (Sodium borohydride).
Bases: NaOH (Sodium hydroxide), K2CO3 (Potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone, while reduction could lead to the formation of an alcohol.
Scientific Research Applications
8-((2-hydroxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-((2-hydroxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and modulating biochemical processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Differences
Key structural variations in purine-2,6-dione derivatives occur at the 7- and 8-positions, significantly impacting their physicochemical properties and biological interactions.
Table 1: Structural and Functional Comparison
Key Observations:
- 7-Substituent: Phenoxypropyl (target compound) vs. Naphthylmethyl (compound 5): Bulkier aromatic groups may improve binding to hydrophobic pockets (e.g., Eg5’s α4/α6/L11 allosteric site) but reduce solubility .
- 8-Substituent: Hydroxypropylamino (target) vs. aminoethylamino (F9): The longer hydroxypropyl chain increases hydrophilicity and may improve solubility but reduce membrane permeability . Imidazole-containing (compound 5): The imidazole ring enables π-π stacking and coordination with residues like Tyr104/Tyr352 in Eg5, critical for inhibitory activity .
Biological Activity
8-((2-hydroxypropyl)amino)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. Its structure suggests various interactions with biological targets, making it a candidate for therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
The molecular formula of the compound is , with a molecular weight of approximately 373.41 g/mol. It features a purine core modified with hydroxypropyl and phenoxypropyl groups, which may influence its binding affinity and biological effects.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at various receptors, influencing cellular signaling.
- Nucleic Acid Interaction : The purine structure allows for potential binding to nucleic acids, affecting gene expression and replication.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : In vitro studies have shown that it can inhibit the proliferation of cancer cell lines by inducing apoptosis.
- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce inflammatory markers in cell culture models.
- Antiviral Properties : Preliminary data suggest activity against certain viral strains, although further studies are needed to confirm these findings.
Case Study 1: Antitumor Activity
A study investigated the effects of this compound on human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity.
Case Study 2: Anti-inflammatory Effects
In a model of lipopolysaccharide (LPS)-induced inflammation in macrophages, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
